2,3-Dimethyl-1,1'-biphenyl
Description
Contextualization within Biphenyl (B1667301) Chemistry
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif allows for rotational freedom between the rings, leading to various conformations. The parent compound, biphenyl (C12H10), is a colorless crystalline solid. Biphenyls are generally stable and relatively non-reactive, a property that makes them useful in applications such as heat transfer agents.
The chemistry of biphenyls is diverse, with derivatives playing roles in pharmaceuticals, polymers, and dyes. Substituted biphenyls, in particular, have garnered significant attention. For instance, polychlorinated biphenyls (PCBs) were once widely used as coolants and insulating fluids, though their production is now heavily restricted due to environmental toxicity. The introduction of substituents, such as the methyl groups in 2,3-dimethyl-1,1'-biphenyl, significantly influences the molecule's properties and reactivity.
Historical Perspectives on Biphenyl Synthetic Methodologies
The synthesis of biphenyls has a rich history, with several named reactions being pivotal in their preparation. Early methods often required harsh reaction conditions.
One of the oldest methods is the Ullmann reaction , first reported by Fritz Ullmann in 1901. This reaction traditionally involves the copper-promoted coupling of two aryl halides at high temperatures. While historically significant, the classical Ullmann reaction is often limited to electron-deficient aryl halides and requires harsh conditions. Modern variations have been developed to be more versatile.
A significant advancement in biphenyl synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first published by Akira Suzuki and Norio Miyaura in 1979, has become one of the most effective and widely used methods for forming carbon-carbon bonds. This reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. Its mild reaction conditions and tolerance of various functional groups have made it a preferred method for synthesizing a wide range of substituted biphenyls.
Other notable methods include the Wurtz-Fittig reaction, the Gomberg-Bachmann reaction, and the Negishi coupling, each contributing to the synthetic chemist's toolbox for accessing diverse biphenyl structures.
Significance of Methyl Substitution in Biphenyl Systems for Research
The introduction of methyl groups onto the biphenyl scaffold, as seen in this compound, has profound effects on the molecule's structure and reactivity, making it a valuable subject for research.
The position of the methyl groups is crucial. Ortho-substitution, where a methyl group is adjacent to the biphenyl linkage, significantly impacts the dihedral angle between the two phenyl rings. This steric hindrance restricts the free rotation around the central carbon-carbon bond, leading to atropisomerism—a form of stereoisomerism arising from hindered rotation. This property is of great interest in the design of chiral ligands and catalysts for asymmetric synthesis.
Furthermore, methyl groups, being electron-donating, can influence the electronic properties of the aromatic rings. This can affect the reactivity of the biphenyl system in various chemical transformations. For example, in the context of medicinal chemistry, the strategic placement of methyl groups can enhance the binding affinity of a drug molecule to its target protein by occupying hydrophobic pockets.
Research has also explored the metabolism of methyl-substituted biphenyls. For instance, studies have examined how microorganisms can oxidize these compounds, providing insights into their environmental fate and potential for bioremediation. The presence and position of methyl groups can influence the rate and products of such oxidation reactions. In the synthesis of more complex molecules, this compound can serve as a building block or an intermediate. For example, it has been used as a reagent in the preparation of carbene complexes that function as catalysts in Suzuki coupling reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHMRPMYBVHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073457 | |
| Record name | ar,ar'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28013-11-8, 3864-18-4 | |
| Record name | Dimethylbiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028013118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ar,ar'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1UPX9K08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 2,3 Dimethyl 1,1 Biphenyl Synthesis and Transformations
Mechanistic Elucidation of Cross-Coupling Pathways
The synthesis of biphenyl (B1667301) derivatives, including 2,3-Dimethyl-1,1'-biphenyl, is predominantly achieved through metal-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
Oxidative addition is the initial and often rate-determining step in many cross-coupling reactions for biphenyl synthesis. rsc.org In this process, a low-valent transition metal complex, typically Palladium(0), inserts into the carbon-halogen bond of an aryl halide. rsc.org This results in the formation of a higher-valent organometallic species, for example, a Pd(II) complex. rsc.orgethz.ch Studies on various biphenyl syntheses have confirmed this pathway. For instance, the reaction of Pd(PPh₃)₄ with iodobenzene (B50100) readily forms the Pd(II) oxidative addition complex at room temperature. ethz.ch
Mechanistic investigations extend beyond palladium. Nickel-catalyzed electrochemical homo-coupling of aryl halides has been studied, revealing that an unstable Ni(II) intermediate is formed through the oxidative addition of an aryl bromide to a cathodically generated Ni(I) species. rsc.orgnsf.gov For electron-rich aryl halides, this oxidative addition step was found to be the limiting factor for reaction efficiency. rsc.orgnsf.gov Furthermore, rhodium(I) pincer complexes have been shown to react with biphenylene (B1199973) via selective C-C bond activation, an oxidative addition process that forms a rhodium(III) biphenyl complex. nih.gov A detailed DFT-based computational analysis indicated that while C-H bond oxidative addition is kinetically competitive, the C-C bond insertion is thermodynamically much more favorable. nih.gov
The nature of the aryl group and the phosphine (B1218219) ligands can influence the reaction pathway. ethz.ch In some palladium systems, the reactivity of oxidative addition complexes can lead to competing pathways, such as direct reductive elimination or the formation of a Pd(I) dimer, depending on the electronic properties of the aryl group and the solvent. ethz.ch
Reductive elimination is the final, bond-forming step in the catalytic cycle of cross-coupling reactions, leading to the formation of the C-C bond in the biphenyl product and regenerating the active catalyst. rsc.org This step is the microscopic reverse of oxidative addition and involves the elimination of two organic ligands from the metal center, which decreases its oxidation state by two units. libretexts.org For reductive elimination to occur, the two ligands destined to form the new bond must be in a cis-position relative to each other on the metal's coordination sphere. libretexts.org
Studies on various metal complexes have provided insight into this crucial step. For platinum diaryl bis(phosphine) complexes, the rate of reductive elimination to form a biphenyl was found to be influenced by mechanical forces applied to the ligand backbone, with extension forces increasing the reaction rate. osti.gov Similarly, exceptionally fast biaryl reductive elimination has been observed from gold(III) complexes. nih.gov Contrary to expectations that phosphine dissociation would be required, these Au(III) complexes were found to undergo rapid C-C bond formation at room temperature or below. nih.gov The rate of this elimination was significantly increased by the presence of excess phosphine ligands, suggesting an associative mechanism. nih.gov
The halide ligand in organometallic complexes can also dramatically affect the selectivity and mechanism of reductive elimination. nih.gov In studies of (Ph₃P)Au(aryl)(CF₃)(X) complexes, the selectivity for C-C versus C-X bond formation was found to be highly dependent on the identity of the halide (X). nih.gov
Detailed Mechanisms of Radical Reactions
While many modern syntheses of biphenyls proceed via organometallic cycles, radical reaction pathways are also known. orgsyn.org Classical methods such as the Gomberg-Bachmann reaction involve radical intermediates, though they often result in complex product mixtures. orgsyn.orgwikipedia.org A radical mechanism may also be involved in the formation of 4,4'-dimethyl-1,1'-biphenyl from 4-bromotoluene (B49008) and hydrazine (B178648) hydrate. orgsyn.org
A typical radical chain reaction consists of three distinct phases: initiation, propagation, and termination. leah4sci.com
Initiation: This step involves the formation of radical species from a non-radical precursor, often initiated by heat or light. leah4sci.com
Propagation: A radical reacts with a non-radical molecule to form a new radical, allowing the chain reaction to continue. leah4sci.com
Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. leah4sci.com
Mechanistic studies of certain reactions have provided evidence for the involvement of radical species. For example, in the deuteration of arenes using a nanostructured iron catalyst, electron paramagnetic resonance (EPR) studies detected the formation of radical intermediates resulting from the homolytic scission of D-OD bonds initiated by the catalyst. nih.gov Similarly, EPR studies have been used to investigate the homolytic reactivity of bisphenol antioxidants, allowing for the determination of bond dissociation energies. nih.gov
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are essential for understanding reaction mechanisms, identifying rate-determining steps, and quantifying the effects of various parameters on reaction speed. For transformations involving biphenyl compounds, reaction rates have been determined using techniques like competition kinetics and autoxidation studies. nih.gov
For example, the reductive elimination of 4,4'-difluorobiphenyl (B165722) from a gold(III) complex was monitored by ¹⁹F NMR, allowing for the determination of first-order rate constants at different temperatures. nih.gov These studies revealed that the reaction is surprisingly fast even at low temperatures and is accelerated by the addition of phosphine ligands. nih.gov In another study, the kinetics of the reaction between a bisphenol antioxidant and various radicals were determined, indicating it is a moderately efficient antioxidant. nih.gov The disappearance of reactants in some reductive elimination reactions has been shown to obey first-order kinetics. osti.gov
Isotope Effect Studies in Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. dalalinstitute.com It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH). dalalinstitute.com A significant primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.combaranlab.org This is due to the difference in zero-point vibrational energy between bonds to different isotopes; for example, a C-H bond is weaker and vibrates at a higher frequency than a C-D bond. baranlab.orglibretexts.org
While no specific KIE studies on this compound were found, research on related systems demonstrates the utility of this method. In a study of the racemization of a highly hindered biphenyl derivative, deuterium (B1214612) substitution was used to probe for steric isotope effects. cdnsciencepub.com Interestingly, no significant difference was found between the rate constants for the normal and deuterated molecules, suggesting that in this specific crowded system, steric effects were not the dominant factor. cdnsciencepub.com In another example, the metabolism of 4,4'-dimethylbiphenyl (B165725) by the enzyme P450(BM-3) was investigated using kinetic isotopes to characterize the role of a specific amino acid in the active site. nih.gov Such studies on this compound could provide definitive evidence about transition state structures and whether C-H bond cleavage is involved in the rate-limiting step of a given transformation.
Computational and Theoretical Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. oregonstate.edu These methods allow for the optimization of molecular geometries, the calculation of energies of reactants, intermediates, and transition states, and the simulation of spectroscopic properties. mdpi.comresearchgate.net
For the synthesis of biphenyls, DFT calculations have been used to evaluate possible reaction pathways in Ni-catalyzed electrochemical couplings. rsc.orgnsf.gov These studies suggested a bimolecular ligand-exchange pathway for the formation of a high-valence Ni(III) intermediate, which then undergoes reductive elimination. rsc.orgnsf.gov In another study on a rhodium(I) pincer complex, DFT analysis showed that while the oxidative addition to a C-H bond was kinetically possible, the activation of the C-C bond of biphenylene was far more favorable thermodynamically. nih.gov
Computational analysis has also been applied to substituted 2-(dimethylamino)biphenyl derivatives to study n→π* interactions between a nitrogen lone pair and a carbonyl group. acs.org NBO analysis confirmed the interaction and estimated its stabilization energy. acs.org Such theoretical approaches provide a level of detail that is often inaccessible through experimental means alone, offering profound insights into the electronic and steric factors that govern the reactivity of molecules like this compound.
Conformational Analysis and Stereochemical Studies of 2,3 Dimethyl 1,1 Biphenyl
Theoretical Frameworks for Conformational Analysis
The study of the three-dimensional arrangement of atoms in 2,3-dimethyl-1,1'-biphenyl and the energy associated with these arrangements relies heavily on computational chemistry methods. These theoretical frameworks provide insights into the molecule's preferred shapes and the energy barriers between them.
Ab Initio Computational Methods
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "first-principles" approaches solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule for a given arrangement of its nuclei. wikipedia.orgiitg.ac.in
For conformational analysis, ab initio calculations, such as the Hartree-Fock (HF) method, are employed to map the potential energy surface of a molecule as a function of its geometric parameters, like the dihedral angle between the phenyl rings in this compound. dtic.mil By systematically changing this angle and calculating the energy at each step, a rotational profile can be generated. The minima on this profile correspond to stable conformations, while the maxima represent the transition states for interconversion. dtic.mil The accuracy of ab initio methods is highly dependent on the size of the basis set used to approximate the molecular orbitals. acs.org Larger basis sets generally yield more accurate results but at a significantly higher computational cost. iitg.ac.in Post-Hartree-Fock methods, which account for electron correlation, can further refine these energy calculations. dtic.mil
Density Functional Theory (DFT) for Conformational Studies
Density Functional Theory (DFT) has become a widely used tool for studying the conformational preferences of molecules like this compound due to its balance of accuracy and computational efficiency. nih.gov Unlike ab initio methods that calculate the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. nih.gov
Hybrid functionals, such as B3LYP, are commonly employed in DFT studies and have been shown to perform well in predicting the geometries and rotational barriers of biphenyl (B1667301) systems. acs.orgscience.gov For instance, DFT calculations using the B3LYP functional with a 6-311G(2d,p) basis set have been used to determine the optimized geometries of substituted biphenyls. rsc.org These calculations can provide valuable data on bond lengths, bond angles, and, crucially for this system, the inter-ring dihedral angle. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can also be used to study the electronic transitions and excited state properties of these molecules. nih.gov
Inter-Ring Dihedral Angle Analysis
The most critical geometric parameter defining the conformation of this compound is the dihedral angle (θ) between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44.4° in the gas phase, representing a balance between conjugative stabilization (favoring planarity) and steric repulsion between the ortho-hydrogens (favoring a twisted conformation). wikipedia.orgcolostate.edu
Potential Energy Surface Mapping for Rotational Barriers
The potential energy surface (PES) of this compound maps the energy of the molecule as a function of the rotation around the C1-C1' bond. This mapping reveals the energy barriers that must be overcome for the phenyl rings to rotate relative to each other. The height of these barriers determines the rate of interconversion between different conformations.
Computational methods like ab initio and DFT are used to calculate the energy at various fixed dihedral angles, thus tracing the rotational pathway. dtic.mil For biphenyl systems, the PES typically shows energy minima at non-planar (twisted) conformations and energy maxima at the planar (0°) and perpendicular (90°) conformations, which represent the transition states for rotation. acs.org
The presence of ortho-substituents, such as the methyl group in this compound, dramatically increases the energy of the planar transition state due to severe steric clashes. mgscience.ac.in This results in a high rotational barrier. For example, the rotational barrier in 2,2'-dimethylbiphenyl (B165481) is significantly higher than in unsubstituted biphenyl. wikipedia.org A high enough rotational barrier can lead to the isolation of stable rotational isomers, known as atropisomers, at room temperature. unibo.it The magnitude of this barrier is a critical factor in determining whether a substituted biphenyl can be resolved into its enantiomeric forms.
Influence of Methyl Substituents on Conformation and Steric Interactions
The methyl substituents at the 2- and 3-positions of the biphenyl system are the primary drivers of its conformational behavior. The ortho-methyl group (at C2) has the most profound impact due to its proximity to the other phenyl ring and the C1-C1' bond.
Axial Chirality and Atropisomerism in Biphenyl Systems
The restricted rotation about the C1-C1' single bond in appropriately substituted biphenyls, like this compound, gives rise to a form of stereoisomerism known as atropisomerism. mgscience.ac.in These isomers, called atropisomers, are non-superimposable mirror images that result from hindered rotation around a single bond, rather than from a traditional chiral center. pearson.com
For atropisomerism to be observed and for the isomers to be separable, the energy barrier to rotation must be sufficiently high to prevent rapid interconversion at a given temperature. unibo.it A general benchmark for the stability of atropisomers at room temperature is a rotational barrier of about 24 kcal/mol. unibo.it The presence of three or more bulky ortho substituents in a biphenyl system is a common structural feature that leads to stable atropisomers. mgscience.ac.in In the case of this compound, the ortho-methyl group, combined with the hydrogen at the 2'-position and the other substituents, creates a chiral axis along the C1-C1' bond. The molecule lacks a plane of symmetry in its twisted conformation, making it chiral. mgscience.ac.in If the rotational barrier is high enough, the molecule can exist as a pair of stable enantiomers. acs.org
Computational Prediction of Conformational Preferences
Computational chemistry provides powerful tools for predicting the three-dimensional structure and dynamic behavior of molecules like this compound. These theoretical methods are essential for understanding the molecule's conformational preferences, particularly the rotation around the central carbon-carbon single bond that connects the two phenyl rings. This rotation is the defining factor in the stereochemistry of biphenyl compounds.
The primary focus of computational studies on substituted biphenyls is to determine the conformational energy profile (CEP). nih.gov This profile maps the change in potential energy as the dihedral angle between the two aromatic rings is systematically varied. nih.gov From this profile, two key pieces of information can be extracted: the dihedral angle of the most stable, lowest-energy conformation (the global minimum), and the energy barriers for rotation between different stable conformations.
Several computational methods are employed to generate these predictions, each offering a different balance of accuracy and computational cost. nih.gov Key approaches include Density Functional Theory (DFT), ab initio (from first principles) calculations, and various molecular mechanics (MM) force fields. nih.govosti.govnih.gov DFT methods, such as B3LYP, are frequently used for geometry optimization and to calculate the electronic structure and energy of each conformation. researchgate.netscience.gov For higher accuracy, especially in determining rotational energy barriers, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory are often used for single-point energy calculations on DFT-optimized geometries. nih.gov
Table 1: Overview of Computational Methods in Biphenyl Conformational Analysis
| Method | Purpose | Key Advantages | Relevant Findings for Biphenyls |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure, Energy Calculations. osti.govresearchgate.net | Good balance of accuracy and computational cost for medium-to-large molecules. | Predicts optimized molecular structures and vibrational frequencies that correlate well with experimental data. researchgate.net |
| ***Ab initio* Methods (e.g., MP2, CCSD(T))** | High-accuracy single-point energy calculations, determination of rotational barriers. nih.gov | Considered the "gold standard" for accuracy in quantum chemical calculations. | Provide benchmark values for conformational energies and rotational barriers. researchgate.net |
| Molecular Mechanics (MM) | Rapid conformational searching and initial geometry screening. | Very fast, suitable for very large systems or extensive conformational searches. | Useful for identifying a broad range of possible low-energy conformers for further, more accurate analysis. nih.gov |
| Conformational Energy Profile (CEP) Scan | Mapping energy as a function of the dihedral angle of rotation. nih.gov | Provides a visual and quantitative understanding of conformational stability and rotational dynamics. | Reveals the lowest energy (most stable) conformations and the energy cost to rotate through planar or perpendicular states. plos.org |
The conformational landscape of this compound is dictated by the interplay between two opposing factors: the electronic stabilization from π-conjugation, which favors a planar structure (0° or 180° dihedral angle), and steric hindrance, which favors a twisted, non-planar structure. In substituted biphenyls, steric hindrance almost always dominates. plos.org
For the parent biphenyl molecule, the lowest energy conformation occurs at a dihedral angle of approximately 40-45°, with a very low barrier to rotation of less than 3.5 kcal/mol. researchgate.net The introduction of substituents, particularly at the ortho positions (positions 2, 2', 6, and 6'), dramatically increases this rotational barrier. The this compound molecule has one methyl group in an ortho position (position 2) and another in a meta position (position 3). The steric repulsion between the ortho-methyl group and the hydrogen atom at the adjacent ring's ortho' position (position 2') is the most significant factor determining the rotational barrier.
Computational studies have formulated general rules for estimating these steric effects. For ortho-methyl substituted biphenyls, each interaction between an ortho-methyl group and an ortho'-hydrogen contributes significantly to the energy of the planar transition state. plos.org This leads to a substantially higher rotational barrier compared to the unsubstituted biphenyl. For comparison, computational studies on 2,2'-dimethylbiphenyl, which has two such methyl-hydrogen repulsions in its planar transition state, predict a high rotational barrier. researchgate.net As this compound has only one ortho-substituent, its rotational barrier is expected to be lower than that of 2,2'-dimethylbiphenyl but still significant enough to hinder free rotation at room temperature. westmont.edu
Table 2: Calculated Rotational Energy Barriers and Dihedral Angles for Biphenyl Derivatives
| Compound | Substituents | Predicted Minimum Energy Dihedral Angle | Predicted Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Biphenyl | None | ~45° | < 3.5 | researchgate.net |
| 2-Methylbiphenyl | One ortho-methyl | Twisted (non-planar) | Increased relative to biphenyl | westmont.edu |
| 2,2'-Dimethylbiphenyl | Two ortho-methyls | ~84-95° | ~15 - 20 | researchgate.netresearchgate.net |
| This compound | One ortho-methyl, one meta-methyl | Twisted (non-planar) | Expected to be lower than 2,2'-dimethylbiphenyl but significantly higher than biphenyl | N/A |
Advanced computational models also consider the influence of the molecular environment, such as the solvent, on conformational preferences. Explicitly including solvent molecules in DFT or molecular dynamics (MD) simulations can be crucial for accurately predicting the preferred axial stereochemistry, as solute-solvent interactions can stabilize certain conformations over others. acs.org These detailed computational predictions are invaluable for understanding the structural dynamics that underpin the chemical and physical properties of this compound.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in 2,3-Dimethyl-1,1'-biphenyl. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons resonate at a higher field (upfield). For related dimethylbiphenyl compounds, the methyl protons often appear as singlets. For example, in 3,3'-dimethyl-1,1'-biphenyl, the methyl protons appear as a singlet at approximately 2.39 ppm. rsc.org Similarly, the methyl protons in 4,4'-dimethyl-1,1'-biphenyl resonate at around 2.36-2.37 ppm. chemicalbook.com The aromatic protons of these compounds show complex splitting patterns due to spin-spin coupling. rsc.orgchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the methyl groups will have chemical shifts in the aliphatic region (typically δ 15-30 ppm), while the aromatic carbons will be found in the downfield region (δ 120-150 ppm). For instance, the methyl carbons in 3-methyl-1,1'-biphenyl appear at 21.6 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Dimethylbiphenyls
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 3,3'-Dimethyl-1,1'-biphenyl | CDCl₃ | 7.37 (d), 7.29 (t), 7.12 (d), 2.39 (s) | Not explicitly provided | rsc.org |
| 4,4'-Dimethyl-1,1'-biphenyl | CDCl₃ | 7.47 (d), 7.23 (d), 2.38 (s) | Not explicitly provided | rsc.org |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, various 2D NMR experiments are employed. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons within the same spin system. emerypharma.com For this compound, COSY would show correlations between the aromatic protons on each of the phenyl rings.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to show entire spin systems, which is particularly useful for complex aromatic regions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. mdpi.com This is crucial for determining the relative orientation of the two phenyl rings and the positions of the methyl groups. For instance, a NOESY experiment could show a correlation between a methyl group's protons and a nearby aromatic proton on the other ring, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). iranchembook.ir It is a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). iranchembook.ir This is instrumental in connecting different fragments of the molecule, for example, by showing a correlation from the methyl protons to the quaternary carbons of the biphenyl (B1667301) system.
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net This method can provide valuable kinetic and mechanistic information about the formation of this compound. By recording NMR spectra at various time points during a reaction, it is possible to observe the disappearance of starting materials and the appearance of the product and any intermediates. nih.govumich.edu This can be particularly useful in optimizing reaction conditions and identifying transient species.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR and Raman spectra would be characterized by:
C-H stretching vibrations: Aromatic C-H stretches are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net Aliphatic C-H stretches from the methyl groups would appear in the 3000-2850 cm⁻¹ range. docbrown.info
C=C stretching vibrations: The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).
C-C stretching vibrations: The stretching of the C-C single bond connecting the two phenyl rings is expected to be a weak band.
Computational methods, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra of this compound, which can aid in the assignment of experimental bands. researchgate.net
Table 2: Expected IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. tu-bs.de The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the biphenyl system. The position and intensity of these absorption bands are sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. For substituted biphenyls, these transitions often occur in the UV region. For example, various dimethylbiphenyl isomers exhibit absorption maxima in the UV range. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. mdpi.comrsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce the exact molecular formula. For this compound (C₁₄H₁₄), the expected monoisotopic mass is 182.1096 u. HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital spectroscopic technique for the study of chemical species that have unpaired electrons. rsc.orgacs.org It is the most common method for detecting and characterizing radical intermediates, which can be involved in the metabolic pathways or degradation processes of biphenyl compounds. acs.orgmdpi.com While specific EPR studies on radical intermediates of this compound are not extensively documented, the principles can be understood from studies on related biphenyl derivatives, such as polychlorinated biphenyls (PCBs). acs.org
The generation of radical intermediates from biphenyls, such as semiquinones from their hydroxylated metabolites, can be investigated using EPR. acs.org These radicals can be formed through various mechanisms, including enzymatic oxidation or reduction, autoxidation at high pH, or comproportionation reactions between quinone and hydroquinone (B1673460) forms. acs.org The resulting EPR spectrum provides key information for identifying the radical species. The primary parameters extracted from an EPR spectrum are the g-value and the hyperfine coupling constants. ljmu.ac.uk
g-value : This parameter helps in identifying whether the unpaired electron is centered on a carbon or an oxygen atom. For instance, stable radicals in bio-oil, which can contain complex aromatic structures, show g-values between 2.0026 and 2.0033, suggesting they are predominantly carbon-centered radicals. mdpi.com
Hyperfine Splitting : This arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The resulting splitting pattern reveals the number and type of interacting nuclei, allowing for a detailed structural assignment of the radical. For example, the evolution of an EPR spectrum from a 1:3:3:1 pattern to a 1:2:1 pattern in a PCB derivative indicated the loss of a hydrogen from the quinone ring. acs.org
In many cases, radical intermediates are too short-lived for direct detection. In such scenarios, a technique called spin trapping is employed. acs.orgljmu.ac.uk A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. acs.org The hyperfine splitting constants of the resulting adduct are characteristic of the original trapped radical, allowing for its identification. acs.orgljmu.ac.uk
Table 1: Representative EPR Data for Biphenyl-Related Radical Species This table illustrates the type of data obtained from EPR studies on compounds structurally related to this compound, as specific data for this compound is not available.
| Radical Species/Adduct | Generation Method | g-value | Hyperfine Coupling Constants (G) | Reference |
|---|---|---|---|---|
| DMPO/•OH | Fenton Reaction | - | aN = aH = 14.9 G | acs.org |
| DMPO/•OOH | HX/XO system | - | aN = 14.1 G, aH = 11.3 G, aH = 1.3 G | acs.org |
| 2′-Cl-2,5-Semiquinone | Autoxidation (high pH) | - | Initial ≈1:3:3:1 pattern | acs.org |
| Carbon-centered radicals | Bio-oil from pyrolysis | 2.0026 - 2.0033 | - | mdpi.com |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For biphenyl derivatives, XRD analysis provides crucial information on bond lengths, bond angles, and, most significantly, the torsional (or dihedral) angle between the planes of the two phenyl rings. This angle is a key structural parameter, as it is dictated by the balance between electronic effects (favoring planarity for π-conjugation) and steric hindrance from ortho substituents (favoring a twisted conformation).
While the specific crystal structure of this compound is not publicly available, data from closely related compounds provides excellent insight into the expected structural features. For instance, the crystal structure of 2',5'-Dimethylbiphenyl-2-carboxylic acid has been determined. iucr.org The presence of a methyl group at the ortho-position (C2') causes significant steric strain, forcing the two benzene (B151609) rings to adopt a highly twisted conformation. The dihedral angle between the best-fit planes of the benzene rings in this molecule is 85.4(1)°. iucr.org This large twist angle minimizes steric repulsion between the ortho substituent and the hydrogen atom on the other ring. This value is similar to the 84.9(1)° angle found in 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid, further highlighting the dominant effect of ortho-substituents. iucr.org In contrast, biphenyl derivatives without ortho substituents tend to have smaller dihedral angles. iucr.org
The detailed structural parameters obtained from XRD, such as bond lengths and intermolecular interactions (e.g., hydrogen bonds in substituted derivatives), are essential for understanding the material's properties and molecular packing in the crystalline state. iucr.orgiucr.org
Table 2: Single-Crystal X-ray Diffraction Data for 2',5'-Dimethylbiphenyl-2-carboxylic acid This data illustrates the structural parameters determined by XRD for a closely related dimethylbiphenyl derivative.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₄O₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.org |
| a (Å) | 9.215(2) | iucr.org |
| b (Å) | 12.001(2) | iucr.org |
| c (Å) | 11.238(1) | iucr.org |
| β (°) | 100.89(1) | iucr.org |
| Volume (ų) | 1218.4(4) | iucr.org |
| Biphenyl Twist Angle (°) | 85.4(1) | iucr.org |
Photoelectron Spectroscopy (PES) for Electronic Structure and Conformation
Ultraviolet Photoelectron Spectroscopy (PES) is a powerful technique used to probe the energies of electrons in molecular orbitals, providing direct insight into the electronic structure of a molecule. nih.gov For biphenyl compounds, PES is particularly valuable for determining the molecular conformation in the gas phase, specifically the inter-ring torsional angle. cdnsciencepub.com
The electronic structure of biphenyls is characterized by a set of π-orbitals derived from the two benzene rings. The degree of interaction (conjugation) between these π-systems is highly dependent on the torsional angle. In a planar conformation, conjugation is maximized, leading to a larger splitting between the energies of the bonding and anti-bonding π-molecular orbitals. As the molecule twists, this conjugation is reduced, causing the orbital energies to shift.
A well-established correlation exists between the difference in the ionization energies of specific π-orbitals and the torsional angle. cdnsciencepub.com Specifically, the difference between the fourth and first ionization potentials (IP₄ - IP₁) in substituted biphenyls, as measured by PES, has been shown to correlate with the thermally averaged inter-ring dihedral angle. cdnsciencepub.com An increase in ortho-substitution, as in this compound, is expected to cause a significant increase in this inter-ring angle due to steric hindrance. cdnsciencepub.com This increased twist would reduce π-conjugation, which would be observable as a change in the ionization energies of the π-orbitals compared to unsubstituted biphenyl. While the specific PES spectrum for this compound is not available, the spectrum of biphenyl itself shows a low-energy band at 9.25 eV corresponding to its highest occupied molecular orbitals (HOMOs). nih.gov The introduction of a methyl group generally leads to a more electron-rich system, raising the energy of the HOMO (i.e., lowering its ionization potential). nih.gov
Therefore, by analyzing the ionization potentials obtained from a PES spectrum, one can deduce the degree of planarity and gain a quantitative measure of the gas-phase conformation of this compound.
Table 3: Relationship Between PES and Conformation in Biphenyls This table outlines the principles of using PES to determine the conformation of biphenyl derivatives.
| Observation | Interpretation | Reference |
|---|---|---|
| Splitting of π-ionization bands | The energy difference between π-orbitals is sensitive to the dihedral angle. | cdnsciencepub.com |
| Correlation of (IP₄ - IP₁) | The difference between the 4th and 1st ionization potentials correlates to the inter-ring dihedral angle. | cdnsciencepub.com |
| Effect of Ortho-Substitution | Increased substitution at ortho positions leads to a larger dihedral angle. | cdnsciencepub.com |
| Ionization Potential of Benzene (HOMO) | 9.25 eV | nih.gov |
Computational Chemistry and Quantum Mechanical Investigations of 2,3 Dimethyl 1,1 Biphenyl
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.orgarxiv.org It is widely used for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,3-dimethyl-1,1'-biphenyl, the most critical geometric parameter is the dihedral angle between the two phenyl rings. This angle is dictated by the balance between the conjugative effects that favor planarity and the significant steric hindrance imposed by the methyl group at the ortho position.
DFT calculations are typically performed using a specific functional and basis set. Common choices include the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like def2-TZVP for higher accuracy. arxiv.orgscience.gov The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible and the lowest energy structure is found. arxiv.org For this compound, these calculations would precisely quantify the twist angle between the rings, providing a foundational understanding of its conformational preference, which in turn influences its electronic and physical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, making it an essential tool for predicting and interpreting UV-visible absorption spectra. researchgate.netrsc.org This approach calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. rsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability. ajchem-a.comresearchgate.net A small energy gap suggests that a molecule is more polarizable, more reactive, and requires less energy to be excited. niscpr.res.in
Computational studies on related biphenyl (B1667301) derivatives provide insight into the FMO properties. For instance, a DFT study on N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine (NNDMTA) calculated the HOMO-LUMO energy gap to be 2.806 eV, indicating a molecule with high chemical reactivity and low kinetic stability. tandfonline.comresearchgate.net The distribution of these orbitals shows where charge transfer is most likely to occur upon electronic excitation. malayajournal.org For this compound, the HOMO and LUMO would primarily be composed of π-orbitals localized on the biphenyl framework.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine (NNDMTA) | -4.675 | -1.869 | 2.806 | tandfonline.comresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, typically color-coded to show different potential values. wolfram.comacs.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this compound, the MEP map would show negative potential concentrated around the π-electron clouds of the two aromatic rings, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms would exhibit positive potential. Computational studies on derivatives such as 2,2'-((1e,1'e)-((3,3'-dimethyl-[1,1'-biphenyl]-4,4' diyl)bis(azanylylidene))bis(methanylylidene))diphenol confirm that MEP surfaces are effective in ascertaining the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
Fukui Function Analysis for Reactive Sites
Fukui function analysis is a more quantitative method within DFT for predicting molecular reactivity. It identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack by calculating the change in electron density at a specific site upon the addition or removal of an electron. bohrium.comresearchgate.net This analysis provides local reactivity descriptors that can pinpoint the most reactive atoms. niscpr.res.in
For this compound, Fukui analysis would likely identify the carbon atoms of the aromatic rings as the primary sites for electrophilic attack, with specific positions being more reactive than others due to the electronic influence of the methyl groups. Studies on other biphenyl derivatives have successfully used Fukui functions in conjunction with MEP analysis to understand their reactivity profiles and potential as effective chemical probes. tandfonline.comresearchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis is used to investigate charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.trbiointerfaceresearch.com
The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. dergipark.org.tr For this compound, NBO analysis would reveal the hybridization of the carbon atoms and the nature of the C-C and C-H sigma bonds as well as the π-bonds of the rings. It would also quantify the delocalization of electron density between the two phenyl rings, although this would be limited by the non-planar geometry. Studies on related molecules like N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine have used NBO analysis to understand charge transfer mechanisms and molecular stability. tandfonline.com
Analysis of Non-Covalent Interactions (e.g., CH···π Interactions, π-π Stacking)
Non-covalent interactions are crucial for understanding how molecules pack in the solid state and interact in solution. escholarship.org For aromatic systems, π-π stacking and CH···π interactions are particularly important. wikipedia.org
In this compound, the presence of the methyl group at the C2 (ortho) position creates significant steric hindrance, forcing the two phenyl rings into a twisted, non-planar conformation. This large dihedral angle between the rings effectively prevents the face-to-face arrangement required for significant intermolecular π-π stacking. acs.org Studies on similarly hindered biphenyl systems have shown that an orthogonal arrangement of phenyl rings precludes π-π interactions. acs.org
Global Chemical Reactivity Descriptors
A literature search for studies that have calculated these specific descriptors for this compound did not yield any results. Consequently, a data table for its global chemical reactivity descriptors cannot be provided. For illustrative purposes, studies on other biphenyl derivatives have shown that substituents can significantly influence these parameters, altering the molecule's stability and reactivity. researchgate.nettandfonline.com
Computational Simulation of Spectroscopic Data (IR, NMR, UV-Vis)
The simulation of spectroscopic data is a significant application of computational chemistry, allowing for the theoretical prediction of spectra which can then be compared with experimental results for structural validation. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the various stretching and bending modes of the chemical bonds. A search for a simulated IR spectrum of this compound was unsuccessful. In general, the IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching in the aromatic rings and methyl groups, as well as C-C stretching vibrations within the rings and between them. vscht.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict the chemical shifts of ¹H and ¹³C nuclei. np-mrd.org No specific studies reporting the simulated NMR spectra for this compound could be located. Experimental NMR data for biphenyl and its derivatives are available and could serve as a basis for future computational validation. hmdb.ca
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra, which provides information about the electronic transitions within a molecule. tandfonline.com While experimental UV-Vis data for some dimethylbiphenyl isomers exist, showing absorption maxima related to π-π* transitions, a computationally simulated spectrum for the 2,3-dimethyl isomer is not available in the reviewed literature. aatbio.commsu.edu
Due to the lack of specific computational studies, a data table of simulated spectroscopic data for this compound cannot be compiled.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new organic compounds. acs.org Key NLO parameters that are calculated include the first and second hyperpolarizabilities (β and γ). rsc.org These calculations help in understanding how a molecule's electronic structure responds to an intense external electric field, such as that from a laser.
A targeted search for theoretical studies on the NLO properties of this compound did not return any relevant publications. Research in this area tends to focus on molecules with significant charge-transfer characteristics, often featuring strong electron-donating and electron-withdrawing groups, which are absent in the simple hydrocarbon structure of this compound. researchgate.net Therefore, a data table for its NLO properties cannot be presented.
Reactivity and Chemical Transformations of 2,3 Dimethyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including 2,3-dimethyl-1,1'-biphenyl. The biphenyl (B1667301) system is generally more reactive than benzene (B151609) towards electrophiles because the phenyl group acts as an activating group. The incoming electrophile typically attacks the ortho and para positions due to resonance stabilization of the intermediate carbocation (arenium ion). youtube.com In substituted biphenyls, the position of the incoming electrophile is directed by the combined electronic and steric effects of the substituents.
For this compound, the two methyl groups on one ring strongly activate it towards electrophilic attack. The unsubstituted ring is also activated by the substituted phenyl group. However, the presence of methyl groups at the 2- and 3-positions introduces significant steric hindrance, which can influence the site of substitution. vulcanchem.com For instance, nitration of 2,2'-dimethylbiphenyl (B165481) is slower than that of biphenyl, a phenomenon attributed to steric hindrance that prevents the two rings from achieving a coplanar conformation necessary for efficient resonance stabilization. libretexts.org A similar effect would be expected for the 2,3-dimethyl isomer.
Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, substitution is expected to occur preferentially at the vacant positions of the dimethyl-substituted ring, particularly at the 5-position (para to the 2-methyl group) and to a lesser extent at the 6-position (ortho to the 2-methyl group) and 4-position (ortho to the 3-methyl group), as well as on the unsubstituted ring, primarily at the 4'-position.
Oxidation Reactions
The methyl groups of this compound are susceptible to oxidation, a common reaction for alkylbenzenes. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize alkyl side chains on an aromatic ring to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, both methyl groups can be oxidized to form the corresponding dicarboxylic acid, biphenyl-2,3-dicarboxylic acid.
The oxidation of related dimethylphenols using iron complexes has been shown to yield biphenyl structures through oxidative coupling. niscpr.res.in For example, the oxidation of 2,3-dimethylphenol (B72121) can produce 4,4'-dihydroxy-2,2',3,3'-tetramethylbiphenyl. niscpr.res.in While this is a formation reaction, it underscores the reactivity of the aromatic C-H bonds under oxidative conditions. The oxidation of substituted biphenyls can also lead to ring cleavage under more forceful conditions, as seen in the lead tetraacetate oxidation of substituted biphenyl-2,2'-diols, which can form lactones. publish.csiro.au
Reduction Reactions
The aromatic rings of this compound can be reduced under various conditions. Catalytic hydrogenation using noble metal catalysts like ruthenium (Ru) or nickel (Ni) can reduce the biphenyl system. rsc.org For instance, the reduction of the parent biphenyl molecule can yield either cyclohexylbenzene (B7769038) or bicyclohexyl, depending on the catalyst and reaction conditions. rsc.org
A common method for the partial reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source. The reduction of biphenyl with lithium and ammonia can produce tetrahydro-1,1'-biphenyl or 3-phenyl-1,4-cyclohexadiene. rsc.org It is expected that this compound would undergo similar reductions, with the electron-donating methyl groups influencing the regioselectivity of the hydrogenation on the substituted ring.
Functionalization Reactions (e.g., Halogenation, Sulfonation, Amination, Cyanation)
The introduction of various functional groups onto the biphenyl skeleton is crucial for synthesizing more complex molecules.
Halogenation: Halogens can be introduced onto the aromatic rings via electrophilic aromatic substitution. For example, bromination can occur, leading to compounds such as 4-Bromo-2,3-dimethyl-1,1'-biphenyl. vulcanchem.com The reaction typically requires a Lewis acid catalyst for chlorination and bromination.
Sulfonation: Sulfonation involves treating the biphenyl with sulfuric acid or a related reagent to install sulfonic acid (-SO₃H) groups. Studies on the sulfonation of 2,2'-dimethylbiphenyl and 3,3'-dimethylbiphenyl (B1664587) show that disulfonic acids are readily formed. rsc.org For 3,3'-dimethylbiphenyl, sulfonation yields a mixture of the 4,4'- and 4,6'-disulfonic acids. rsc.org A similar complex mixture of isomers would be expected from the sulfonation of this compound due to the multiple activated positions.
Amination: An amino group can be introduced through various methods. One common route is the nitration of the biphenyl followed by reduction of the nitro group to an amine. The existence of compounds like 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride confirms that aminated derivatives can be synthesized. nih.gov Modern cross-coupling methods, such as nickel-catalyzed amination of aryl halides, provide direct routes to C-N bond formation. acs.org
Cyanation: The cyano group (-CN) can be introduced, typically through palladium-catalyzed cross-coupling reactions of a corresponding aryl halide (e.g., a bromo-dimethyl-biphenyl) with a cyanide source like zinc cyanide (Zn(CN)₂). researchgate.net This method is effective for a wide range of aryl chlorides and bromides. researchgate.net
The table below summarizes potential functionalization reactions.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Bromination | Br₂, FeBr₃ | Bromo-2,3-dimethyl-1,1'-biphenyl isomers |
| Sulfonation | H₂SO₄/SO₃ | This compound sulfonic acid isomers |
| Nitration | HNO₃, H₂SO₄ | Nitro-2,3-dimethyl-1,1'-biphenyl isomers |
| Amination | 1. HNO₃/H₂SO₄2. H₂/Pd or Sn/HCl | Amino-2,3-dimethyl-1,1'-biphenyl isomers |
| Cyanation | Zn(CN)₂, Pd catalyst (from bromo-derivative) | Cyano-2,3-dimethyl-1,1'-biphenyl isomers |
Homolytic Reactivity and Bond Dissociation Energies
Homolytic reactivity involves reactions with free radicals. A key parameter for understanding this reactivity is the bond dissociation energy (BDE), which is the energy required to break a bond homolytically. wikipedia.org The most likely sites for radical attack or abstraction on this compound are the C-H bonds of the methyl groups (benzylic C-H bonds) and the aromatic C-H bonds.
The BDE for a benzylic C-H bond is significantly lower than that for an aromatic C-H or a typical alkane C-H bond, making the methyl groups more susceptible to homolytic cleavage. The BDE of the C-H bond in toluene (B28343) (a model for the methyl groups on the biphenyl) is approximately 89.7 kcal/mol. The BDE for a C-H bond on benzene is much higher, at around 112.9 kcal/mol. wikipedia.org This difference indicates that radical reactions, such as free-radical halogenation, are likely to occur preferentially at the methyl groups under appropriate conditions (e.g., using NBS in the presence of light or a radical initiator).
The table below provides relevant BDE values for comparison. Values are given at 298 K.
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |
| C₆H₅CH₂–H | Toluene | ~89.7 |
| C₆H₅–H | Benzene | ~112.9 wikipedia.org |
| CH₃CH₂–H | Ethane | 101.1 wikipedia.org |
| (CH₃)₃C–H | Isobutane | ~96.5 |
Data sourced from standard reference texts and databases.
Stability Studies and Hydrolysis Reactions
This compound is a stable organic compound under standard temperature and pressure. According to safety data, it has an NFPA reactivity rating of 0, which indicates that it is "normally stable, even under fire exposure conditions, and are not reactive with water". windows.net This low reactivity with water means that it does not undergo hydrolysis under neutral conditions. The C-C and C-H bonds that constitute the molecule are non-polar and not susceptible to attack by water. The stability is typical for aromatic hydrocarbons. The presence of functional groups would significantly alter this stability; for example, 4,4'-diisocyanato-3,3'-dimethyl-biphenyl is highly reactive and hydrolyzes rapidly in water. industrialchemicals.gov.au
Applications of 2,3 Dimethyl 1,1 Biphenyl in Advanced Synthetic and Materials Chemistry
Role as a Privileged Scaffold in Organic Synthesis
The biphenyl (B1667301) framework is widely regarded as a "privileged scaffold" in synthetic and medicinal chemistry. mdpi.comgre.ac.uk This designation stems from its frequent appearance in biologically active compounds and its ability to interact with biological targets, often by fitting into hydrophobic pockets and engaging in π-π stacking interactions with amino acid residues. mdpi.com The 2,3-dimethyl-1,1'-biphenyl structure, as a specific embodiment of this scaffold, offers a foundation upon which complex molecular architectures can be built. The methyl groups provide steric bulk and influence the dihedral angle between the two phenyl rings, which can be crucial for achieving specific three-dimensional conformations required for biological activity or catalytic selectivity. This inherent structural advantage makes its derivatives valuable targets in drug discovery and the synthesis of natural products. rsc.orgkuleuven.be The strategic placement of functional groups on this scaffold allows for the development of a diverse library of compounds for various applications. kuleuven.benih.gov
Building Block for the Synthesis of Complex Organic Molecules
This compound serves as a fundamental building block for the creation of more elaborate organic molecules. lookchem.com In organic synthesis, building blocks are essential starting materials used to construct complex molecular structures through various chemical reactions. cymitquimica.com The compound itself can act as an intermediate, undergoing further functionalization to yield a wide array of derivatives. lookchem.com For instance, it can be a precursor in the preparation of carbene complexes, which are subsequently used as catalysts in cross-coupling reactions. lookchem.com The presence of the two methyl groups can direct the regioselectivity of subsequent reactions, such as electrophilic substitution, allowing for controlled synthesis of specifically substituted biphenyls. This controlled derivatization is pivotal in creating molecules for materials science and pharmaceutical research.
Ligand Design in Homogeneous and Asymmetric Catalysis
The biphenyl backbone is a highly successful structural motif in the design of ligands for transition metal-catalyzed reactions. rsc.orgcymitquimica.com Specifically, axially chiral biphenyl ligands are extensively used in asymmetric catalysis to induce enantioselectivity. mdpi.comchemrxiv.org Derivatives of dimethyl-biphenyl, such as 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP), have been successfully employed as chiral ligands in asymmetric hydrogenations and palladium-catalyzed cross-coupling reactions. scispace.com
The design of these ligands leverages the steric and electronic properties of the biphenyl core. nih.gov The methyl groups in the ortho positions of the biphenyl system create a twisted, chiral conformation (atropisomerism) that establishes a well-defined chiral environment around the metal center. This chirality is then transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The ability to modify the biphenyl scaffold, for instance by introducing phosphine (B1218219) or amine groups, allows for fine-tuning of the ligand's properties to optimize reactivity and selectivity for specific reactions, such as Suzuki-Miyaura couplings, Heck reactions, and enantioselective additions to aldehydes. rsc.orgchemrxiv.orgnih.gov
| Ligand Type | Reaction | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol | Addition of diethylzinc (B1219324) to aldehydes | Titanium (IV) isopropoxide | Serves as a chiral ligand to induce enantioselectivity in C-C bond formation. | chemrxiv.org |
| 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP) | Asymmetric cross-coupling | Palladium | Achieved higher enantiomeric excesses (e.e.s) compared to BINAP in the synthesis of optically active binaphthyls. | scispace.com |
| 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP) | Homogeneous hydrogenation | Rhodium(I) | Effective in the hydrogenation of methyl (Z)-α-benzamidocinnamate, though with lower e.e.s than BINAP. | scispace.com |
Application in Polymer Chemistry (e.g., Polyimides)
Dimethyl-biphenyl units are incorporated into high-performance polymers, particularly polyimides, to enhance their physical properties. ossila.com Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netissp.ac.ru The introduction of a non-coplanar 2,2'-dimethyl-4,4'-biphenyl unit into the polymer backbone disrupts chain packing and reduces intermolecular interactions. acs.org
This structural modification leads to several beneficial changes in the polymer's characteristics:
Improved Solubility: The twisted biphenyl structure makes the polyimides more soluble in common organic solvents, facilitating their processing into films and coatings. acs.org
Lower Dielectric Constant: The presence of bulky methyl groups increases the free volume between polymer chains, which reduces the effective number of dipole moments and lowers the material's dielectric constant and dielectric loss. ossila.com This is a highly desirable property for materials used in high-speed telecommunication applications to minimize signal loss. ossila.com
High Thermal Stability: Despite the increased solubility, these polyimides retain high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.netacs.org
| Polymer Type | Glass Transition Temp. (Tg) | Tensile Strength | Key Feature | Reference |
|---|---|---|---|---|
| Polyimides from a-BPDA* | 345–366°C | 92–145 MPa | Higher Tgs and less color compared to s-BPDA** polyimides. | researchgate.net |
| Poly(ether imide)s with 2,2'-dimethyl-4,4'-biphenyl unit | 224–256°C | 84–116 MPa | Excellent solubility in various organic solvents. | acs.org |
| Fluorene-containing polyimides with biphenyl units | > 420°C | > 110 MPa | Good optical transparency and extremely high glass transition temperatures. | mdpi.com |
*a-BPDA: 2,3,3',4'-biphenyltetracarboxylic dianhydride
**s-BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride
Potential in Electronic Materials Development
The unique electronic and structural properties of biphenyl derivatives make them promising candidates for use in advanced electronic materials. mdpi.combldpharm.com
In the field of OLEDs, biphenyl-containing molecules are frequently used as host materials for phosphorescent emitters or as components of electron-transporting layers. mdpi.comrsc.orgevitachem.com The function of a host material is to disperse the light-emitting guest molecules, facilitate charge transport, and confine excitons (electron-hole pairs) to the emissive layer. evitachem.comep2-bayreuth.de
Derivatives of dimethyl-biphenyl are particularly advantageous. For example, introducing methyl groups at the 2- and 2'-positions of a biphenyl unit within a larger molecule can induce a significant twist in the biphenyl core. ep2-bayreuth.de This structural twist electronically decouples different functional parts of the molecule (e.g., hole-transporting and electron-transporting moieties), which is crucial for achieving a high triplet energy. ep2-bayreuth.de A high triplet energy host is essential for blue phosphorescent OLEDs to prevent energy loss from the high-energy blue emitter to the host. ep2-bayreuth.de For example, 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) is a compound used as a host material in OLEDs due to its excellent charge transport properties. evitachem.com
Biphenyl derivatives also show potential in the development of organic solar cells (photovoltaics). mdpi.comevitachem.com In these devices, organic materials are responsible for absorbing light, generating excitons, and transporting charges to the electrodes. The performance of an organic solar cell is heavily dependent on the electronic properties of its constituent materials, such as their HOMO and LUMO energy levels. chemmethod.com
Derivatives of dimethyl-biphenyl can be engineered for specific roles within the solar cell architecture. For instance, 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine is used to synthesize an enamine that functions as a p-type semiconductor in the hole transport layer (HTL) of perovskite solar cells, contributing to devices with high efficiency. ossila.com The rigid and well-defined structure of the biphenyl core can facilitate efficient charge transport, while modifications to the scaffold allow for the tuning of energy levels to optimize device performance. ossila.comchemmethod.com
Dielectric Materials
The quest for low-dielectric-constant (low-k) materials is critical for the advancement of high-frequency microelectronics, as they minimize signal delay and cross-talk. rsc.org Polyimides (PIs) are a class of high-performance polymers prized for their thermal stability and mechanical strength, but their inherent dielectric constants can be too high for certain applications. google.com A key strategy to reduce the dielectric constant of polymers is to increase their free volume and decrease molecular polarizability. nih.govresearchgate.net
Research on related dimethyl-biphenyl derivatives demonstrates this principle effectively. For instance, polyimides synthesized from 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine exhibit a low dielectric constant because the branched methyl groups increase the intermolecular spacing, which reduces the effective number of dipole moments per unit volume. ossila.com Similarly, other fluorinated biphenyl diamines are used to create polyimides with low dielectric constants and low dissipation factors, essential for high-frequency communications. rsc.orgnih.gov The introduction of bulky side groups, whether they are methyl or pentafluorophenyl, restricts the movement of the polymer main chain and constrains dipole polarization. rsc.org
Given these findings, incorporating the this compound unit into polymer backbones, such as polyesters or polyimides, would be a rational approach to developing materials with low dielectric properties.
Table 1: Dielectric Properties of Polymers Based on Substituted Biphenyl Derivatives
| Monomer Unit | Polymer Type | Dielectric Constant (k) | Dielectric Loss (Df) | Frequency | Reference |
|---|---|---|---|---|---|
| Substituted biphenyl epoxies | Epoxy resin | 2.24 - 2.52 | 0.022 - 0.034 | 1 MHz | psu.edu |
| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Polyimide | Low | Low | N/A | ossila.com |
Semiconductors
The biphenyl scaffold is a fundamental component in many organic semiconductors, particularly in materials designed for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.net The efficiency and stability of these devices depend heavily on the molecular structure and packing of the materials used.
The twisted structure of this compound is highly relevant in this context. While perfectly planar molecules can engage in strong π-π stacking, which can sometimes lead to undesirable crystallization and device failure, non-planar molecules often form more stable amorphous films. mdpi.com The steric hindrance from the ortho-methyl group in this compound prevents planarity, which can be advantageous for forming uniform, amorphous thin films required in solution-processed or vacuum-deposited devices.
Derivatives such as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine are used to synthesize p-type semiconductors for hole transport layers in solar cells, demonstrating high hole mobility. ossila.com The performance of such materials is directly linked to their molecular geometry, which influences intermolecular electronic coupling and charge transport pathways. The introduction of methyl groups can tune energy levels, solubility, and molecular conformation, all of which are critical parameters for an effective hole-transporting material (HTM). mdpi.com For example, a study on fluorene-based HTMs structurally similar to biphenyl derivatives showed that tuning the number of methyl groups could optimize hole mobility for superior device performance. mdpi.com
Therefore, while this compound itself may act as an intermediate, its core structure is representative of the building blocks used to create next-generation organic semiconductors where control over molecular shape is paramount for function. acs.org
Table 2: Semiconductor Properties of a Functionalized Dimethyl-Biphenyl Derivative
| Compound | Application | Hole Mobility (cm²/Vs) | Device Efficiency | Reference |
|---|
Use as Model Compounds for Photophysical and Photochemical Studies
Substituted biphenyls are classic model systems in photochemistry and photophysics for studying the relationship between molecular conformation and excited-state processes. researchgate.netfrontiersin.org The inter-ring torsion angle is a key parameter that governs π-conjugation and, consequently, the electronic and optical properties.
A significant area of study is Twisted Intramolecular Charge Transfer (TICT), which occurs in donor-acceptor substituted molecules. acs.orgchinesechemsoc.orgtandfonline.com In the excited state, these molecules can relax into a conformation where the donor and acceptor moieties are electronically decoupled via a 90° twist, leading to unique fluorescence properties. Because the ground-state twist angle of this compound is fixed by steric hindrance, it and its derivatives would be excellent models for investigating how a pre-twisted conformation influences charge transfer dynamics, radiative and non-radiative decay rates, and solvatochromism. researchgate.netacs.org
Studies on sterically hindered biphenyls have shown that the degree of twist has a decisive effect on photophysical properties like quantum efficiency and radiative decay rates. researchgate.net For example, in a series of differently twisted 4-N,N-dimethylamino-4'-cyanobiphenyls, the pre-twisted compound showed a dramatic decrease in its radiative rate with increasing solvent polarity, a hallmark of TICT state formation. acs.org The rigid, non-planar structure of this compound makes it a valuable scaffold for building more complex systems to probe these fundamental processes without the ambiguity of conformational changes during the excited-state lifetime. mdpi.com
Supramolecular Assembly and Molecular Packing Phenomena
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined structures through non-covalent interactions, such as π-π stacking and van der Waals forces. chinesechemsoc.orgcsic.es The molecular packing in the solid state is crucial as it dictates the bulk properties of materials, including charge transport in semiconductors. scivisionpub.com
The conformation of biphenyl derivatives is a dominant factor in their crystal packing. wikipedia.orgacs.org While unsubstituted biphenyl is nearly planar in the crystalline state, ortho-substituted derivatives like this compound are forced into a twisted conformation. wikipedia.orgscivisionpub.com This twist angle, which can be significant (e.g., 58.4° for 2,2'-difluorobiphenyl), fundamentally alters the packing motif. scivisionpub.com
Instead of the face-to-face π-π stacking common in planar aromatic molecules, twisted biphenyls tend to arrange in more complex patterns, such as herringbone or edge-to-face arrangements, governed by C-H···π interactions. The non-planar shape can be exploited to create specific, predictable, and often helical, supramolecular structures. chinesechemsoc.orgnih.gov For instance, a biphenyl central core has been used to drive the formation of a supramolecular superhelix through a combination of rotary packing and hydrogen bonding. chinesechemsoc.org
The study of atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond—is also relevant here. wikipedia.orgnih.gov Ortho-substituted biphenyls can be chiral if the rotational barrier is high enough to allow for the isolation of individual enantiomers at room temperature. This chirality can be transferred to the supramolecular level, leading to the formation of chiral aggregates from achiral building blocks or amplification of chirality in assembled systems. The fixed, twisted geometry of this compound makes it a prime example of a molecule whose packing is dominated by steric effects over simple stacking, leading to complex and potentially functional solid-state architectures.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine |
| 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine |
| 4-N,N-dimethylamino-4'-cyanobiphenyl |
| 2,2'-Difluorobiphenyl |
Q & A
Q. What are the common synthetic routes for 2,3-Dimethyl-1,1'-biphenyl, and what catalytic systems are effective?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, methyl-substituted aryl halides can be coupled with boronic acids under palladium catalysis. Catalytic systems like Pd(PPh₃)₄ with base additives (e.g., K₂CO₃) in toluene/water mixtures are effective . Optimizing reaction conditions (temperature, solvent polarity) is critical for regioselectivity. Characterization via GC-MS and NMR ensures product purity.
Q. How can NMR spectroscopy be optimized for characterizing substitution patterns in dimethyl-substituted biphenyls?
- Methodological Answer : ¹H and ¹³C NMR are essential for resolving methyl group positions. For 2,3-dimethyl derivatives, splitting patterns in aromatic regions (e.g., doublets for adjacent protons) and methyl group coupling (e.g., NOESY for spatial proximity) help assign substitution. Deuterated solvents (CDCl₃) and high-field instruments (≥400 MHz) enhance resolution. Comparative analysis with trimethyl analogs (e.g., 2,4,6-trimethyl-1,1'-biphenyl) aids spectral interpretation .
Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?
- Methodological Answer : Use GC-MS with electron ionization (EI) or HPLC with UV detection. For GC-MS, a non-polar column (e.g., DB-5) and splitless injection improve sensitivity. Internal standards (e.g., deuterated biphenyls) correct matrix effects. Method validation should include recovery studies (70–120%) and detection limits (≤1 ppb) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data during the synthesis of dimethylbiphenyl derivatives?
- Methodological Answer : Regioselectivity challenges arise from steric hindrance and electronic effects. Computational tools (DFT) predict reactive sites by analyzing frontier molecular orbitals. Experimental adjustments, such as using bulkier ligands (e.g., SPhos) or microwave-assisted synthesis, enhance selectivity. Cross-validation via X-ray crystallography (e.g., Hirshfeld surface analysis) confirms structural assignments .
Q. How do computational methods like DFT aid in predicting the environmental behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic properties (e.g., Gibbs free energy of degradation) and predicts metabolites. For example, biphenyl dioxygenase activity can be modeled to assess biodegradation pathways . QSAR models correlate logP values (e.g., 4.18 for similar biphenyls) with bioaccumulation potential .
Q. What crystallographic techniques elucidate molecular packing in dimethylbiphenyl derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths and torsion angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing. For 2,3-dimethyl derivatives, compare with structurally related compounds (e.g., 4,4'-diiodo-2,2'-dimethyl analogs) to identify steric effects .
Q. How can isotopic labeling track the metabolic fate of this compound in microbial systems?
- Methodological Answer : Synthesize ¹³C-labeled derivatives via Suzuki coupling with isotopically enriched precursors. Use LC-MS/MS to trace labeled intermediates in microbial cultures (e.g., Pseudomonas spp.). Metabolite identification relies on high-resolution mass spectrometry (HRMS) and fragmentation patterns .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Structural analogs (e.g., PCB derivatives) provide indirect insights but require validation for dimethyl-substituted systems.
- Advanced methods (e.g., SCXRD, DFT) are critical for resolving ambiguities in reactivity and environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
